BenchChemオンラインストアへようこそ!

(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid

Glycosidase inhibition Scaffold hopping 1,4-Oxazepane

(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (CAS 1262410-57-0, MFCD14582549) is a chiral, Boc-protected seven-membered 1,4-oxazepane heterocycle bearing a carboxylic acid at the 3-position with defined (R) stereochemistry. With a molecular formula C₁₁H₁₉NO₅ (MW 245.27) and a consensus Log P of 0.78, it serves as a versatile intermediate in medicinal chemistry programs, most notably as a scaffold progenitor for monoamine reuptake inhibitors exemplified by Takeda Pharmaceutical's patent family on 1,4-oxazepane derivatives targeting depression, anxiety, and stress urinary incontinence.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B8222369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCOCC1C(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
InChIKeyNFDWYOLYCHSXTO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid: Chiral Oxazepane Building Block for Drug Discovery Procurement [CAS 1262410-57-0]


(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (CAS 1262410-57-0, MFCD14582549) is a chiral, Boc-protected seven-membered 1,4-oxazepane heterocycle bearing a carboxylic acid at the 3-position with defined (R) stereochemistry . With a molecular formula C₁₁H₁₉NO₅ (MW 245.27) and a consensus Log P of 0.78, it serves as a versatile intermediate in medicinal chemistry programs, most notably as a scaffold progenitor for monoamine reuptake inhibitors exemplified by Takeda Pharmaceutical's patent family on 1,4-oxazepane derivatives targeting depression, anxiety, and stress urinary incontinence [1]. The compound is supplied at 97–98% purity with batch-specific QC documentation (NMR, HPLC, GC) by multiple vendors including Bidepharm, Macklin, and Aladdin, with availability from 100 mg to kilogram scale .

Why (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid Cannot Be Replaced by Racemic, (S)-Enantiomer, or Morpholine Analogs


Substituting (3R)-4-tert-Boc-1,4-oxazepane-3-carboxylic acid with its racemate (CAS 1262408-18-3) or (S)-enantiomer (CAS 1932812-70-8) introduces stereochemical ambiguity that propagates through downstream chiral syntheses—the Takeda/Spera Pharma noradrenaline reuptake inhibitor program demonstrated that diastereomeric and enantiomeric purity of the oxazepane intermediate directly governs the pharmacological profile of the final drug candidate [1]. Replacing the seven-membered oxazepane ring with a six-membered morpholine analog (e.g., (R)-4-Boc-morpholine-3-carboxylic acid, CAS 869681-70-9) fundamentally alters both conformational dynamics and biological target engagement: a direct comparative study by Burland et al. (2011) established that N-substituted morpholines and N-substituted oxazepanes exhibit quantitatively distinct glycosidase inhibition profiles, with morpholines achieving IC₅₀ values of 55.1–88.6 μM against β-D-galactosidase while oxazepanes proved consistently weaker [2]. Using the unprotected 1,4-oxazepane-3-carboxylic acid (CAS 1262407-75-9) in place of the Boc-protected derivative forces additional protection/deprotection steps that reduce overall synthetic yield and complicate orthogonal protecting-group strategies in multi-step sequences [3].

Quantitative Differential Evidence: (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid vs. Closest Analogs


Scaffold-Ring-Size Impact on Biological Activity: 1,4-Oxazepane (7-Membered) vs. Morpholine (6-Membered) in Glycosidase Inhibition

In a head-to-head library comparison, Burland et al. (2011) systematically evaluated functionalized morpholines alongside functionalized 1,4-oxazepanes against a broad panel of glycosidase enzymes. N-Alkyl morpholine derivatives (compounds 15a–15d) exhibited non-competitive inhibition of β-D-galactosidase (bovine kidney) with IC₅₀ values spanning 55.1–88.6 μM. In the same study, the corresponding N-substituted 1,4-oxazepane derivatives consistently displayed weaker inhibitory profiles, and the authors explicitly concluded that 'N-substituted morpholines display better inhibitory profiles for the enzymes analysed than any of the N-substituted oxazepanes' [1]. This establishes that the six-membered morpholine and seven-membered oxazepane scaffolds are not functionally interchangeable for this target class.

Glycosidase inhibition Scaffold hopping 1,4-Oxazepane Morpholine Structure-activity relationship

Computed Physicochemical Differentiation: (3R)-Boc-Oxazepane-3-carboxylic acid vs. (R)-Boc-Morpholine-3-carboxylic acid

Computational physicochemical profiling reveals quantifiable differences between the seven-membered oxazepane and six-membered morpholine scaffolds that impact drug-likeness assessments. (3R)-4-Boc-1,4-oxazepane-3-carboxylic acid (MW 245.27) exhibits a consensus Log P of 0.78, TPSA of 76.07 Ų, and ESOL Log S of −1.55 (aqueous solubility ~6.91 mg/mL) . In contrast, (R)-4-Boc-morpholine-3-carboxylic acid (CAS 869681-70-9, MW 231.25) possesses a lower molecular weight and is expected to have a systematically smaller TPSA due to the absence of one methylene unit in the ring [1]. The fraction Csp³ of 0.82 for the oxazepane indicates a higher degree of saturation versus the morpholine analog, a metric increasingly correlated with clinical success in drug discovery campaigns .

Physicochemical properties Drug-likeness TPSA Lipophilicity Oxazepane vs morpholine

Enantiomeric Purity and Stereochemical Fidelity: (3R) vs. (3S) vs. Racemic 4-Boc-1,4-oxazepane-3-carboxylic acid in Chiral Drug Intermediate Synthesis

The absolute (R) configuration at C3 of the oxazepane ring is stereochemically deterministic for downstream pharmacophore geometry. In the Takeda/Spera Pharma noradrenaline reuptake inhibitor (NRI) program, the chiral 6,7-trans-disubstituted-1,4-oxazepane intermediate was obtained with excellent diastereomeric ratio (dr) and enantiomeric excess (ee), and the authors emphasized that 'finding appropriate intermediates that were amenable to isolation and upgrade of purity enabled a practical chiral HPLC separation-free, column chromatograph-free synthesis of the drug candidate with excellent chemical and optical purities' [1]. The (3R)-Boc-oxazepane-3-carboxylic acid (CAS 1262410-57-0) provides a pre-defined chiral center that eliminates the need for subsequent resolution steps. Its (3S) counterpart (CAS 1932812-70-8) and the racemic mixture (CAS 1262408-18-3) would yield opposite or scrambled absolute configuration in the final API, respectively .

Chiral synthesis Enantiomeric purity Diastereoselectivity NRI scaffold Process chemistry

Scaffold Validation in Clinical-Stage Drug Discovery: Chiral 1,4-Oxazepane as a Privileged Pharmacophore for Monoamine Reuptake Inhibition and Epigenetic Targeting

The chiral 1,4-oxazepane scaffold has been independently validated across two distinct therapeutic target classes. Takeda Pharmaceutical's patent family (US20130267494A1, CA2813911A1) claims 1,4-oxazepane derivatives with superior monoamine reuptake inhibitory activity (SERT, NET, DAT) for treating depression, anxiety, ADHD, and stress urinary incontinence [1]. Separately, Daiichi Sankyo discovered a novel, highly selective EP300/CBP histone acetyltransferase inhibitor (DS17701585, compound 11) through scaffold hopping onto a 1,4-oxazepane ring, achieving dose-dependent inhibition of SOX2 mRNA expression in a human lung squamous cell carcinoma LK2 xenograft mouse model [2]. These parallel validation streams—neurological and oncological—demonstrate that the 1,4-oxazepane core is a privileged scaffold, and the (3R)-Boc-protected carboxylic acid derivative serves as the direct synthetic entry point for constructing these pharmacophores [3].

Monoamine reuptake inhibitor Noradrenaline transporter EP300/CBP inhibitor Scaffold hopping Privileged structure

Procurement Application Scenarios: Where (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid Delivers Definitive Value


Chiral Noradrenaline Reuptake Inhibitor (NRI) Lead Optimization Programs

For medicinal chemistry teams pursuing peripherally selective noradrenaline reuptake inhibitors (NRIs) for stress urinary incontinence or related indications, the (3R)-configured Boc-oxazepane-3-carboxylic acid provides the correct absolute stereochemistry pre-installed, eliminating downstream chiral resolution. The Takeda/Spera Pharma process route demonstrated that early-stage stereochemical control enables a fully telescoped, chiral HPLC-free synthesis that delivers the drug candidate with excellent chemical and optical purities [1]. Building-block procurement of the (3R)-enantiomer (rather than the racemate or (S)-enantiomer) directly enables this streamlined manufacturing paradigm.

Scaffold-Hopping Library Synthesis for Seven-Membered Heterocycle Exploration

When designing diversity-oriented synthesis libraries that probe ring-size effects on target binding, the 1,4-oxazepane scaffold offers a distinct conformational and electronic profile versus the more common six-membered morpholine. As shown by Burland et al. (2011), the seven-membered oxazepane ring produces quantitatively different biological activity profiles compared to morpholine analogs, with morpholines achieving IC₅₀ values of 55–89 μM for β-D-galactosidase inhibition while oxazepanes were less potent—a finding that underscores the non-interchangeability of these scaffolds [2]. Procurement of the Boc-protected carboxylic acid enables straightforward amide coupling and diversification at both the carboxylic acid and (post-deprotection) secondary amine positions.

EP300/CBP Histone Acetyltransferase Inhibitor and Epigenetic Probe Development

Following Daiichi Sankyo's successful scaffold-hopping campaign that identified a highly selective EP300/CBP HAT inhibitor (DS17701585) built on a 1,4-oxazepane core, the (3R)-Boc-oxazepane-3-carboxylic acid serves as a key intermediate for constructing focused libraries around this epigenetic target [3]. The compound's computed drug-like properties (consensus Log P 0.78, TPSA 76.07 Ų, no predicted CYP450 inhibition liabilities, and high predicted GI absorption) provide a favorable starting point for CNS-penetrant or peripherally restricted epigenetic probes depending on substituent choice.

Orthogonal Protection Strategy in Multi-Step Macrocycle or Peptidomimetic Synthesis

The Boc protecting group on the oxazepane nitrogen enables selective acidic deprotection (TFA or HCl) orthogonal to Fmoc-based solid-phase peptide synthesis or ester-based protecting groups. This feature is critical when the oxazepane-3-carboxylic acid motif is incorporated into constrained peptidomimetics or macrocyclic scaffolds. The (3R) configuration ensures predictable spatial presentation of the carboxylic acid for amide bond formation at the C3 position, leveraging the computed TPSA of 76.07 Ų and the 4 rotatable bonds for conformational sampling in target binding pockets .

Quote Request

Request a Quote for (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.